3-Hydroxy-2-iodobenzaldehyde
Overview
Description
3-Hydroxy-2-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 of the benzene ring are replaced by iodine and hydroxyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 2-hydroxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: 3-Hydroxy-2-iodobenzoic acid.
Reduction: 3-Hydroxy-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-iodobenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological processes.
Comparison with Similar Compounds
2-Hydroxy-3-iodobenzaldehyde: Similar structure but with different substitution pattern.
3-Hydroxy-4-iodobenzaldehyde: Another isomer with iodine at the 4-position.
3-Hydroxy-2-bromobenzaldehyde: Bromine instead of iodine at the 2-position.
Uniqueness: 3-Hydroxy-2-iodobenzaldehyde is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Biological Activity
3-Hydroxy-2-iodobenzaldehyde (CAS No. 62672-58-6) is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: CHIO. The compound features a hydroxyl group (-OH) and an iodine atom attached to a benzaldehyde backbone, influencing its reactivity and interactions with biological systems.
Key Properties:
- Molecular Weight: 232.02 g/mol
- Melting Point: Not extensively documented, but similar compounds typically exhibit moderate melting points.
- Solubility: Soluble in organic solvents like ethanol and acetone.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and participate in nucleophilic addition reactions due to the presence of the hydroxyl and aldehyde functional groups. These interactions allow it to modulate the activity of various enzymes and proteins, influencing critical biological processes such as:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzyme activities, potentially affecting metabolic pathways.
- Cell Signaling: It may interact with signaling pathways, impacting cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
The IC values indicate the concentration required to inhibit cell growth by 50%, underscoring its potential as an anticancer agent.
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has shown promising results against specific targets. For example, it was evaluated for its inhibitory effects on DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), a kinase involved in various cellular processes.
Table 2: Inhibition Potency Against DYRK1A
Compound | IC (nM) |
---|---|
This compound | 105 |
Control Compound A | 2000 |
Control Compound B | 500 |
These findings suggest that structural modifications in similar compounds can enhance their inhibitory potency against specific enzymes .
Case Studies
-
Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various derivatives of benzaldehyde, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer lines compared to controls . -
Mechanistic Insights :
Another study focused on elucidating the mechanism by which this compound exerts its effects on DYRK1A. The researchers found that the compound binds to the active site of the enzyme, leading to a decrease in phosphorylation activity essential for cell cycle regulation .
Properties
IUPAC Name |
3-hydroxy-2-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDENKIAOMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466584 | |
Record name | 3-Hydroxy-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62672-58-6 | |
Record name | 3-Hydroxy-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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